Piperidine, 1-(3,3-diphenylallyl)-, hydrochloride Piperidine, 1-(3,3-diphenylallyl)-, hydrochloride a Muscarinic receptors antagonist. Ammonium salt, Piperidine derivative, , synthetic.
pIC50 (= -log IC50):M1 (rat brain)= 6.22 M2 (heart)= 5.66 selectivity:[IC50]M2 / [IC50]M1 = 3.63
a Muscarinic receptors antagonist. Ammonium salt, Piperidine derivative,, synthetic.
Brand Name: Vulcanchem
CAS No.: 30778-27-9
VCID: VC20763529
InChI: InChI=1S/C20H23N.ClH/c1-4-10-18(11-5-1)20(19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21;/h1-2,4-7,10-14H,3,8-9,15-17H2;1H
SMILES: C1CCN(CC1)CC=C(C2=CC=CC=C2)C3=CC=CC=C3.Cl
Molecular Formula: C20H23N.2H2O.HCl
Molecular Weight: 313.43 Da.

Piperidine, 1-(3,3-diphenylallyl)-, hydrochloride

CAS No.: 30778-27-9

Cat. No.: VC20763529

Molecular Formula: C20H23N.2H2O.HCl

Molecular Weight: 313.43 Da.

* For research use only. Not for human or veterinary use.

Piperidine, 1-(3,3-diphenylallyl)-, hydrochloride - 30778-27-9

CAS No. 30778-27-9
Molecular Formula C20H23N.2H2O.HCl
Molecular Weight 313.43 Da.
IUPAC Name 1-(3,3-diphenylprop-2-enyl)piperidine;hydrochloride
Standard InChI InChI=1S/C20H23N.ClH/c1-4-10-18(11-5-1)20(19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21;/h1-2,4-7,10-14H,3,8-9,15-17H2;1H
Standard InChI Key VESPVWVRNNTIOQ-UHFFFAOYSA-N
SMILES C1CCN(CC1)CC=C(C2=CC=CC=C2)C3=CC=CC=C3.Cl
Canonical SMILES C1CCN(CC1)CC=C(C2=CC=CC=C2)C3=CC=CC=C3.Cl

Chemical Identity and Structure

Basic Identification

Piperidine, 1-(3,3-diphenylallyl)-, hydrochloride belongs to the chemical class of piperidine derivatives, featuring a tertiary amine structure with a hydrochloride salt formation. The compound is characterized by a piperidine ring with a 3,3-diphenylallyl substituent attached to the nitrogen atom.

Nomenclature and Identifiers

The compound is registered in various chemical databases and can be identified through multiple naming conventions and numerical identifiers. The base compound (without the hydrochloride) has a PubChem CID of 202718 .

Table 1: Chemical Identifiers

ParameterValue
CAS Number30778-27-9
Base Compound CAS13150-57-7
IUPAC Name1-(3,3-diphenylprop-2-enyl)piperidine hydrochloride
Common SynonymsAnhydro Pridinol Hydrochloride, Sch 1926
Molecular FormulaC20H23N·2H2O·HCl (dihydrate)
Molecular Weight313.43 Da
Base Compound Weight277.4 g/mol

Structural Features

The chemical structure consists of a nitrogen-containing six-membered piperidine ring with a 3,3-diphenylallyl substituent. This structural arrangement includes:

  • A piperidine heterocyclic ring

  • Two phenyl groups attached to the carbon at position 3 of the allyl chain

  • A double bond in the allyl chain

  • A hydrochloride salt formation at the nitrogen atom

The base compound is characterized by the SMILES notation C1CCN(CC1)CC=C(C2=CC=CC=C2)C3=CC=CC=C3 and the InChI identifier InChI=1S/C20H23N/c1-4-10-18(11-5-1)20(19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21/h1-2,4-7,10-14H,3,8-9,15-17H2 .

Physical and Chemical Properties

Physical Properties

The compound exhibits specific physical characteristics that are important for its handling, storage, and application in research settings.

Table 2: Physical Properties

PropertyValue
Physical StateSolid
Density1.025 g/cm³
Boiling Point424.2°C at 760 mmHg
Flash Point186.8°C
Vapor Pressure2.1×10⁻⁷ mmHg at 25°C
Refractive Index1.578

Chemical Reactivity

As a hydrochloride salt of a tertiary amine, this compound demonstrates enhanced water solubility compared to its free base form. The presence of the piperidine nitrogen and the diphenylallyl group contributes to its chemical reactivity profile, making it relevant for various chemical transformations and interactions with biological systems.

Synthesis Methods

Laboratory Synthesis

The synthesis of Piperidine, 1-(3,3-diphenylallyl)-, hydrochloride typically involves a reaction sequence beginning with piperidine and 3,3-diphenylallyl chloride. The reaction is usually conducted in the presence of a suitable base in organic solvents such as dichloromethane or toluene under reflux conditions.

The general synthetic pathway can be outlined as:

  • Reaction of piperidine with 3,3-diphenylallyl chloride

  • Base-catalyzed nucleophilic substitution

  • Formation of the tertiary amine intermediate

  • Conversion to hydrochloride salt using hydrogen chloride

Purification Methods

After synthesis, the compound undergoes purification processes to ensure high purity for research applications:

  • Recrystallization techniques

  • Column chromatography

  • High-performance liquid chromatography (HPLC)

For industrial-scale production, continuous flow processes may be employed to enhance yields and purity. Advanced purification techniques like HPLC can further optimize the production process to obtain pharmaceutical-grade material.

Pharmacological Profile

Receptor Binding Properties

Piperidine, 1-(3,3-diphenylallyl)-, hydrochloride functions primarily as a muscarinic receptor antagonist, with differential binding affinities across receptor subtypes.

Table 3: Receptor Binding Data

Receptor SubtypepIC50 ValueCalculated IC50
M1 (rat brain)6.22~0.6 μM
M2 (heart)5.66~2.2 μM
Selectivity Ratio [IC50]M2/[IC50]M1-3.63

The pIC50 values indicate that the compound exhibits approximately 3.6-fold higher affinity for M1 receptors compared to M2 receptors, suggesting a degree of subtype selectivity that may be pharmacologically relevant.

Mechanism of Action

The primary mechanism of action involves competitive antagonism at muscarinic acetylcholine receptors. By binding to these receptors, particularly the M1 subtype, the compound modulates cholinergic neurotransmission in both central and peripheral nervous systems. This activity pattern distinguishes it from non-selective muscarinic antagonists and contributes to its specific pharmacological profile.

The binding interaction likely involves:

  • Ionic bonding between the protonated piperidine nitrogen and acidic residues in the receptor

  • Hydrophobic interactions between the diphenyl moiety and lipophilic pockets in the receptor

  • Potential π-π interactions between the aromatic rings and aromatic amino acid residues

Analytical Characterization

Spectroscopic Methods

While specific spectroscopic data for this compound is limited in the provided research, typical characterization methods would include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Infrared (IR) spectroscopy

  • Mass Spectrometry (MS)

  • Ultraviolet-Visible (UV-Vis) spectroscopy

Similar compounds have been characterized using high-resolution electrospray mass spectrometry (HR-ESI-MS), liquid chromatography ESI-MS/MS, and gas chromatography ion trap electron and chemical ionization MS techniques .

Chromatographic Identification

Gas chromatography (GC) methods have proven effective for distinguishing between isomeric piperidine derivatives. In the case of related compounds, distinctive iminium ion fragments have been observed during mass spectrometric analysis . These analytical approaches can likely be adapted for the specific identification and quantification of Piperidine, 1-(3,3-diphenylallyl)-, hydrochloride.

Research Applications

Current Research Focus

Due to its selective muscarinic receptor antagonist properties, Piperidine, 1-(3,3-diphenylallyl)-, hydrochloride holds value in several research areas:

  • Neuropharmacology studies investigating cholinergic systems

  • Drug development research for conditions involving muscarinic receptor dysfunction

  • Structure-activity relationship studies for novel muscarinic ligands

  • Comparative studies with other muscarinic antagonists to elucidate receptor subtype functions

Comparative Analysis

The compound bears structural similarities to diphenidine (1-(1,2-diphenylethyl)piperidine), which has been studied for its NMDA receptor modulatory properties. While structurally related, these compounds appear to target different receptor systems, with Piperidine, 1-(3,3-diphenylallyl)-, hydrochloride primarily affecting muscarinic systems .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator